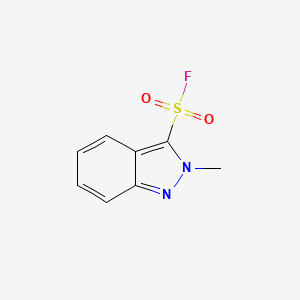
2-Methylindazole-3-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylindazole-3-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. It features an indazole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The sulfonyl fluoride group is known for its stability and reactivity, making it a valuable functional group in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylindazole-3-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 2-methylindazole with a sulfonyl chloride derivative in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired sulfonyl fluoride product .
Another method involves the direct fluorosulfonylation of 2-methylindazole using fluorosulfonyl radicals. This approach is efficient and allows for the preparation of sulfonyl fluorides under mild conditions .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often involves the use of sulfur (VI) fluoride exchange (SuFEx) processes. These processes utilize sulfur-containing substrates and fluorinating agents to produce sulfonyl fluorides in high yields .
化学反应分析
Types of Reactions
2-Methylindazole-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates.
Oxidation and Reduction: The indazole ring can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
科学研究应用
Organic Synthesis
The compound is utilized as a reagent in organic synthesis. It facilitates the formation of various products:
- Sulfonamides : Formed by reacting with amines.
- Sulfonates : Resulting from reactions with alcohols.
- Sulfonothioates : Generated through reactions with thiols.
The ability to act as a sulfonylating agent makes it valuable in synthesizing pharmaceuticals and agrochemicals.
Biochemical Applications
2-Methylindazole-3-sulfonyl fluoride has been employed in biochemical studies, particularly for:
- Enzyme Inhibition : It forms stable covalent bonds with biological nucleophiles, allowing researchers to study enzyme mechanisms and interactions.
- Protein Labeling : The compound's reactivity enables the labeling of proteins for tracking and studying their functions .
Pharmaceutical Development
The compound has potential therapeutic applications:
- Enzyme Inhibitors : Investigated for developing inhibitors targeting specific enzymes involved in disease processes.
- Anticancer Agents : Studies indicate that sulfonyl fluorides can exhibit cytotoxic effects on cancer cell lines, suggesting their potential role in cancer treatment .
Data Summary Table
| Application Area | Specific Use | Examples/Notes |
|---|---|---|
| Organic Synthesis | Reagent for sulfonamide production | Forms sulfonamides from amines |
| Biochemistry | Enzyme inhibition and protein labeling | Forms stable covalent bonds with nucleophiles |
| Pharmaceutical | Development of enzyme inhibitors | Potential anticancer properties |
Case Study 1: Enzyme Inhibition
In a study focused on enzyme inhibition, this compound was used to evaluate its effect on a specific protease. The results indicated that the compound effectively inhibited the enzyme activity, demonstrating its potential as a lead compound for drug development targeting protease-related diseases.
Case Study 2: Anticancer Activity
Research involving breast cancer cell lines (e.g., MCF-7) showed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent cytotoxicity. This suggests that the compound may serve as a basis for developing new anticancer therapies.
作用机制
The mechanism of action of 2-Methylindazole-3-sulfonyl fluoride involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group reacts with nucleophilic residues in proteins, such as serine, threonine, and cysteine, leading to the inhibition of enzyme activity. This covalent modification can alter the function of the target protein and disrupt biological pathways .
相似化合物的比较
Similar Compounds
2-Methylindazole-3-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
2-Methylindazole-3-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.
Indole-3-sulfonyl fluoride: Similar sulfonyl fluoride group but with an indole ring instead of an indazole ring.
Uniqueness
2-Methylindazole-3-sulfonyl fluoride is unique due to its combination of the indazole ring and the sulfonyl fluoride group. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications in chemistry, biology, and medicine .
属性
IUPAC Name |
2-methylindazole-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2S/c1-11-8(14(9,12)13)6-4-2-3-5-7(6)10-11/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSCACBYCFOUMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













